- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622

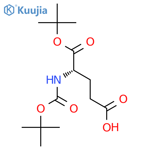

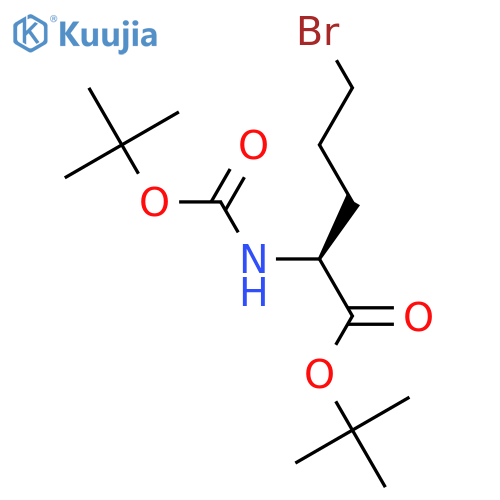

Cas no 91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate)

91229-86-6 structure

Nom du produit:tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

Numéro CAS:91229-86-6

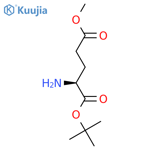

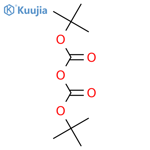

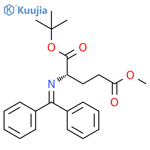

Le MF:C14H26BrNO4

Mégawatts:352.264544010162

MDL:MFCD22576481

CID:1029065

PubChem ID:11142700

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Propriétés chimiques et physiques

Nom et identifiant

-

- (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- 5-Bromo-N-[(tert-butoxy)carbonyl]-L-norvaline tert-butyl ester

- tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

- AX8258423

- tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate

- N-(tert-Butoxycarbonyl)-5-bromo-L-norvaline tert-butyl ester

- (S)-tert-butyl 5-bromo-2-(tert-butoxycarbonylamino)pentanoate

- 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-L-norvaline 1,1-dimethylethyl ester (ACI)

- tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

- TERT-BUTYL (2S)-5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PENTANOATE

- L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester

- DTXSID10456771

- DB-317541

- AKOS022171634

- F11556

- DS-5608

- 91229-86-6

- tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- (S)-tert-Butyl5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

- C14H26BrNO4

- CS-0154599

- tert-butyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}pentanoate

- MFCD22576481

- SCHEMBL13422138

-

- MDL: MFCD22576481

- Piscine à noyau: 1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1

- La clé Inchi: UOJPSBYBSNFVHA-JTQLQIEISA-N

- Sourire: [C@@H](CCCBr)(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Propriétés calculées

- Qualité précise: 351.10452g/mol

- Masse isotopique unique: 351.10452g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 20

- Nombre de liaisons rotatives: 9

- Complexité: 331

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.3

- Surface topologique des pôles: 64.599

Propriétés expérimentales

- Dense: 1.218

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-1g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 1g |

¥471.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-1g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 1g |

¥490.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ838-50mg |

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate |

91229-86-6 | 95+% | 50mg |

299.0CNY | 2021-07-14 | |

| abcr | AB460721-5 g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, 95% (Boc-L-Nva(5-Br)-OtBu); . |

91229-86-6 | 95% | 5g |

€1,044.40 | 2023-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S90100-100mg |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 100mg |

¥115.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225239-5g |

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 5g |

¥1821.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1106794-5g |

tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 5g |

$900 | 2024-07-23 | |

| Chemenu | CM194728-5g |

tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 5g |

$684 | 2023-02-18 | |

| Chemenu | CM194728-250mg |

tert-butyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate |

91229-86-6 | 95% | 250mg |

$128 | 2023-02-18 | |

| 1PlusChem | 1P00IGZY-250mg |

L-Norvaline, 5-bromo-N-[(1,1-dimethylethoxy)carbonyl]-,1,1-dimethylethyl ester |

91229-86-6 | 95% | 250mg |

$58.00 | 2024-04-20 |

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran

1.2 Reagents: Sodium borohydride

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane

1.2 Reagents: Sodium borohydride

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane

Référence

Méthode de production 2

Conditions de réaction

Référence

- Utility of tetrathiomolybdate and tetraselenotungstate: efficient synthesis of cystine, selenocystine, and their higher homologs, Tetrahedron Letters, 2003, 44(28), 5251-5253

Méthode de production 3

Conditions de réaction

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C

1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

1.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

Référence

- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Méthode de production 4

Conditions de réaction

Référence

- Synthesis of Nα,Nδ-protected Nδ-hydroxy-L-ornithine from L-glutamic acid, Journal of Organic Chemistry, 1984, 49(19), 3527-34

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium hydroxide Catalysts: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8α,9R)- Solvents: Toluene , Water ; 14 h, rt

2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

2.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

3.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

4.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

4.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

5.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

5.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Référence

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Méthode de production 6

Conditions de réaction

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane

Référence

- Facile new method for preparation of optically active protected proline, Chemistry Letters, 1996, (8), 621-622

Méthode de production 7

Conditions de réaction

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

2.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

2.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Référence

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

2.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

2.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

3.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

3.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Référence

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

Méthode de production 9

Conditions de réaction

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → -5 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C

2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

1.2 Solvents: Ethanol , Tetrahydrofuran ; -5 °C; 17 h, -5 °C

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 20 min, 0 °C

2.2 Reagents: Water Solvents: Hexane , Ethyl acetate ; 0 °C

Référence

- [13C3,15N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2046-2049

Méthode de production 10

Conditions de réaction

1.1 Reagents: Citric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

2.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt

3.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 10 min, rt; rt → 0 °C

3.2 Solvents: Ethanol , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt

4.1 Reagents: Triphenylphosphine , Bromine Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 20 min, 0 °C

4.2 Reagents: Imidazole Solvents: Dichloromethane ; 1 min, 0 °C; 2 h, 0 °C

Référence

- Synthesis of (ε-13C-,ε-15N)-enriched L-lysine - establishing schemes for the preparation of all possible 13C and 15N isotopomers of L-lysine, L-ornithine, and L-proline, European Journal of Organic Chemistry, 2004, (21), 4391-4396

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Raw materials

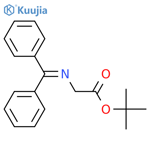

- N-(Diphenylmethylene)glycine tert-butyl ester

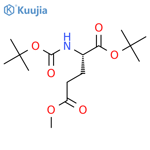

- (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate

- N-Boc 1-O-t-Butyl 5-O-Methoxy L-Glutamic Acid

- Boc-Glu-OtBu

- Di-tert-butyl dicarbonate

- L-Glutamic acid, N-(diphenylmethylene)-, 1-(1,1-dimethylethyl) 5-methylester

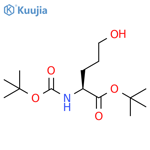

- (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Preparation Products

tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate Littérature connexe

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

5. Back matter

91229-86-6 (tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate) Produits connexes

- 78397-39-4((S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate)

- 13726-84-6(Boc-Glu(OtBu)-OH)

- 24277-39-2(Boc-Glu-OtBu)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 97347-28-9(Na,Nε-Bis-boc-L-lysine tert-Butyl Ester)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 55227-00-4(Boc-D-Glu-OMe)

- 73872-71-6((R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91229-86-6)tert-butyl (2S)-5-bromo-2-(tert-butoxycarbonylamino)pentanoate

Pureté:99%

Quantité:5g

Prix ($):374.0